Dmtda

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

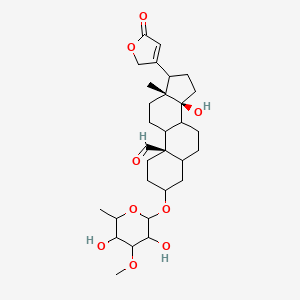

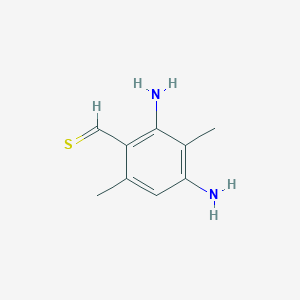

Dimethyl thio toluene diamine, also known as 2,4-diamino-3,5-dimethylthio toluene, is an organic compound with the molecular formula C9H14N2S2. It is a viscous liquid at room temperature, ranging from colorless to pale yellow. Dimethyl thio toluene diamine is widely used as a curing agent due to its excellent mechanical properties, chemical resistance, and fast curing time .

Preparation Methods

Dimethyl thio toluene diamine is synthesized by reacting a mixture of an aromatic amine, an organic disulfide, and a Lewis acid or organometallic catalyst. The reaction forms a product mixture, to which a heavy, miscible organic base or a combination of a heavy, miscible organic base and a poly(oxyalkylene)polymer is added . Industrial production methods involve the reaction of toluenediamine with dimethyldisulfide in the presence of copper iodide to form monomethylthiotoluenediamine and dimethyl thio toluene diamine .

Chemical Reactions Analysis

Dimethyl thio toluene diamine, being a diamine, has two amine groups (-NH2) attached to an aromatic ring, making it an active compound capable of undergoing various chemical reactions. It can participate in:

Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines with different substituents.

Scientific Research Applications

Dimethyl thio toluene diamine finds extensive applications in various fields:

Biology: Its chemical properties make it useful in the synthesis of biologically active materials.

Medicine: Research is ongoing to explore its potential in medical applications due to its unique chemical structure.

Mechanism of Action

Dimethyl thio toluene diamine acts as a curing agent by reacting with polyisocyanate prepolymers. The amine groups in dimethyl thio toluene diamine react with the isocyanate groups in the prepolymers, forming urea linkages. This reaction imparts excellent mechanical and dynamic properties to the resulting polyurea systems .

Comparison with Similar Compounds

Dimethyl thio toluene diamine is often compared with other curing agents like methylene bis(orthochloroaniline) (MOCA). Unlike MOCA, dimethyl thio toluene diamine is a liquid at room temperature, which provides significant processing advantages. It does not require melting down of solids and allows processing at lower temperatures without solidification during mixing . Similar compounds include:

Methylene bis(orthochloroaniline) (MOCA): A solid curing agent with higher melting point.

Dimethyltin diacetate (DMTDA): Another curing agent used in urethane formation.

Dimethyl thio toluene diamine’s unique properties, such as its liquid state at room temperature and excellent mechanical properties, make it a preferred choice in various industrial applications.

Properties

Molecular Formula |

C9H12N2S |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

2,4-diamino-3,6-dimethylthiobenzaldehyde |

InChI |

InChI=1S/C9H12N2S/c1-5-3-8(10)6(2)9(11)7(5)4-12/h3-4H,10-11H2,1-2H3 |

InChI Key |

DZMQXDYXRPFHOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C=S)N)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)

![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)

![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)